

Spectral Analysis of Murrangatin Diacetate: A Technical Guide

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Compound of Interest

Compound Name: *Murrangatin diacetate*

Cat. No.: *B1630889*

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This technical guide provides a comprehensive overview of the expected spectral data for **Murrangatin diacetate**, a naturally occurring coumarin. Due to the limited availability of published experimental spectra for this specific derivative, this guide presents a detailed analysis based on the known structure of its parent compound, Murrangatin, and established principles of NMR and mass spectrometry. This document is intended to serve as a predictive and methodological resource for researchers working with **Murrangatin diacetate** and related compounds.

Chemical Structure

Murrangatin diacetate (CAS 51650-59-0) is the diacetylated derivative of Murrangatin.[1] It possesses a molecular formula of $C_{19}H_{20}O_7$ and a molecular weight of 360.36 g/mol. The core structure is a 7-methoxycoumarin substituted at the 8-position with a diacetylated prenyl-like side chain.

Parent Compound: Murrangatin ($C_{15}H_{16}O_5$)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **Murrangatin diacetate** are not readily available in the public domain. However, based on the well-established spectral characteristics of coumarins and the known effects of acetylation, a predictive analysis of the 1H and ^{13}C NMR spectra can

be made. The following tables summarize the predicted chemical shifts for the parent compound, Murrangatin, and the expected shifts for **Murrangatin diacetate**.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of Murrangatin would exhibit characteristic signals for the coumarin nucleus, a methoxy group, and the dihydroxy-prenyl side chain. Acetylation to form **Murrangatin diacetate** would cause a significant downfield shift of the protons attached to the carbons bearing the acetate groups (H-1' and H-2').

Table 1: Predicted ^1H NMR Chemical Shifts (in ppm)

Proton	Predicted Shift (Murrangatin)	Predicted Shift (Murrangatin Diacetate)	Multiplicity	Coupling Constant (J) in Hz
H-3	~ 6.25	~ 6.25	d	~ 9.5
H-4	~ 7.65	~ 7.65	d	~ 9.5
H-5	~ 7.40	~ 7.40	d	~ 8.5
H-6	~ 6.90	~ 6.90	d	~ 8.5
7-OCH ₃	~ 3.95	~ 3.95	s	-
H-1'	~ 4.50	~ 5.50-5.70	d	~ 8.0
H-2'	~ 4.20	~ 5.20-5.40	d	~ 8.0
3'-CH ₃	~ 1.80	~ 1.80	s	-
H-4'a	~ 5.00	~ 5.00	s	-
H-4'b	~ 5.10	~ 5.10	s	-
1'-OCOCH ₃	-	~ 2.10	s	-
2'-OCOCH ₃	-	~ 2.05	s	-

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and prenylated compounds.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of Murrangatin would show signals corresponding to the coumarin core and the prenyl side chain. The acetylation in **Murrangatin diacetate** would lead to a downfield shift of the C-1' and C-2' carbons and the appearance of two new carbonyl and two new methyl signals from the acetate groups.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in ppm)

Carbon	Predicted Shift (Murrangatin)	Predicted Shift (Murrangatin Diacetate)
C-2	~ 161.0	~ 161.0
C-3	~ 113.0	~ 113.0
C-4	~ 143.5	~ 143.5
C-4a	~ 113.5	~ 113.5
C-5	~ 128.5	~ 128.5
C-6	~ 112.5	~ 112.5
C-7	~ 162.0	~ 162.0
C-8	~ 107.0	~ 107.0
C-8a	~ 156.0	~ 156.0
7-OCH ₃	~ 56.5	~ 56.5
C-1'	~ 75.0	~ 77.0-79.0
C-2'	~ 78.0	~ 80.0-82.0
C-3'	~ 145.0	~ 143.0
C-4'	~ 115.0	~ 116.0
3'-CH ₃	~ 18.5	~ 18.5
1'-COCH ₃	-	~ 170.0
2'-COCH ₃	-	~ 170.5
1'-COCH ₃	-	~ 21.0
2'-COCH ₃	-	~ 20.8

Predicted values are based on typical chemical shifts for 7-methoxycoumarins and related natural products.

Mass Spectrometry (MS)

The mass spectrum of **Murrangatin diacetate** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the coumarin core and the diacetate side chain.

Predicted Mass Spectrometry Fragmentation

- **Molecular Ion (M^+):** The molecular ion peak for **Murrangatin diacetate** ($C_{19}H_{20}O_7$) is expected at m/z 360.
- **Loss of Acetyl Groups:** A characteristic fragmentation would be the sequential loss of the two acetyl groups as ketene ($CH_2=C=O$, 42 Da) or acetic acid (CH_3COOH , 60 Da).
 - m/z 318 ($M^+ - 42$)
 - m/z 300 ($M^+ - 60$)
 - m/z 258 ($M^+ - 42 - 60$)
 - m/z 240 ($M^+ - 60 - 60$)
- **Cleavage of the Side Chain:** Fragmentation may also occur through the cleavage of the C-8 side chain.
- **Coumarin Core Fragmentation:** The characteristic fragmentation of the coumarin nucleus, involving the loss of CO (28 Da), is also expected.

Table 3: Predicted Key Mass Spectral Fragments

m/z	Predicted Formula	Predicted Origin
360	$[C_{19}H_{20}O_7]^+$	Molecular Ion
318	$[C_{17}H_{18}O_6]^+$	$[M - CH_2CO]^+$
300	$[C_{17}H_{16}O_5]^+$	$[M - CH_3COOH]^+$
276	$[C_{15}H_{16}O_5]^+$	$[M - 2 \times CH_2CO + 2H]^+$ (Murrangatin)
258	$[C_{15}H_{14}O_4]^+$	$[M - CH_2CO - CH_3COOH]^+$
240	$[C_{15}H_{12}O_3]^+$	$[M - 2 \times CH_3COOH]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and MS data for **Murrangatin diacetate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Murrangatin diacetate** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $Acetone-d_6$).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- 1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:

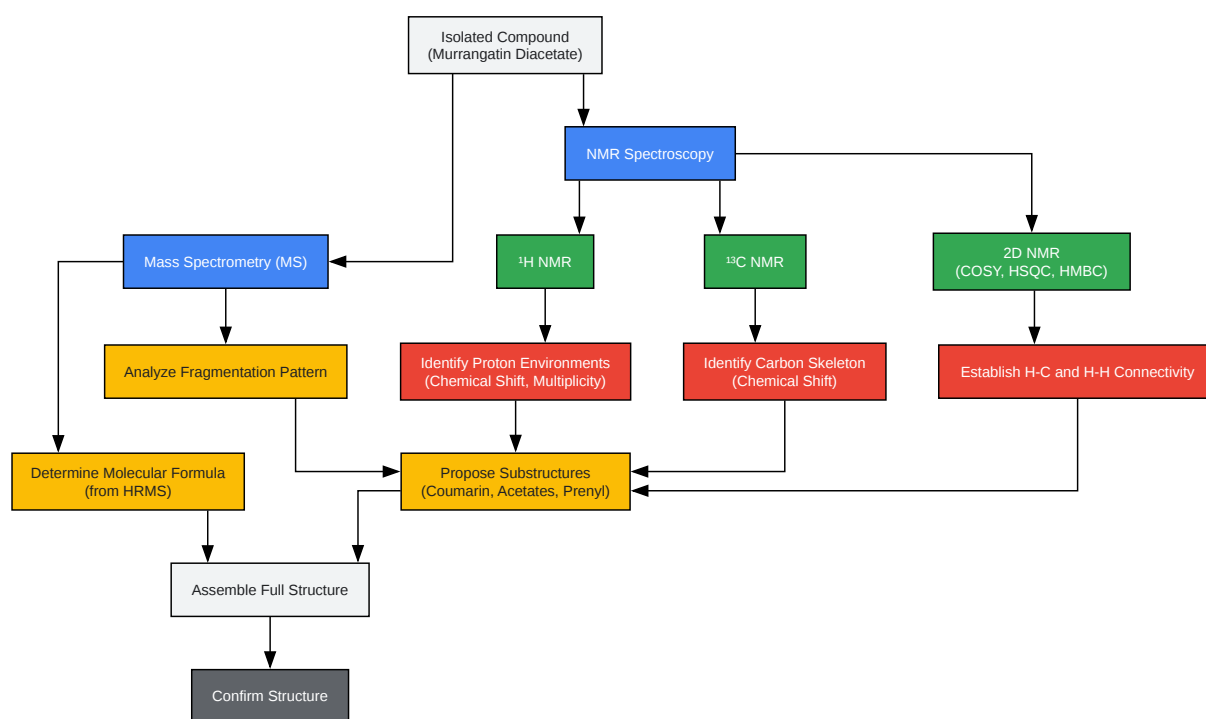
- Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral width: 0-220 ppm.
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2-5 seconds.
- 2D NMR Experiments: To aid in structure confirmation and complete assignment, a suite of 2D NMR experiments should be conducted, including COSY, HSQC, and HMBC.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI or APCI).
- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.
- Data Acquisition:
 - Acquire full scan mass spectra over a mass range of m/z 50-1000.
 - Perform tandem MS (MS/MS) experiments on the molecular ion and major fragment ions to elucidate fragmentation pathways. Collision-induced dissociation (CID) is a common method for fragmentation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of **Murrangatin diacetate** using NMR and MS data.



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Caption: Workflow for the spectral analysis of **Murrangatin diacetate**.

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References

- 1. Murrangatin | C₁₅H₁₆O₅ | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
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